2-{[3-(2-Octadecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid
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Overview
Description
2-{[3-(2-Octadecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid is a complex organic compound that features a benzoic acid core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-Octadecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The key steps include:
Formation of the hydrazinyl derivative: This involves the reaction of octadecanoic acid with hydrazine under controlled conditions to form the hydrazinyl derivative.
Coupling with benzoic acid: The hydrazinyl derivative is then coupled with a benzoic acid derivative using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-Octadecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: The major product would be the corresponding carboxylic acid derivative.
Reduction: The major product would be the reduced form of the hydrazinyl group.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted benzoic acid derivatives.
Scientific Research Applications
2-{[3-(2-Octadecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[3-(2-Octadecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interacting with receptors. The benzoic acid moiety can also participate in various biochemical pathways, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Tolfenamic acid: An aminobenzoic acid derivative used as a non-steroidal anti-inflammatory drug (NSAID) with anticancer activity.
Anthranilic acid: A simpler benzoic acid derivative with applications in organic synthesis and as a precursor for dyes.
Uniqueness
2-{[3-(2-Octadecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid is unique due to its combination of a long hydrazinyl chain and a benzoic acid core, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C28H45N3O5 |
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Molecular Weight |
503.7 g/mol |
IUPAC Name |
2-[[3-(2-octadecanoylhydrazinyl)-3-oxopropanoyl]amino]benzoic acid |
InChI |
InChI=1S/C28H45N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-25(32)30-31-27(34)22-26(33)29-24-20-18-17-19-23(24)28(35)36/h17-20H,2-16,21-22H2,1H3,(H,29,33)(H,30,32)(H,31,34)(H,35,36) |
InChI Key |
NJDGHAOSIZMNOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NNC(=O)CC(=O)NC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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